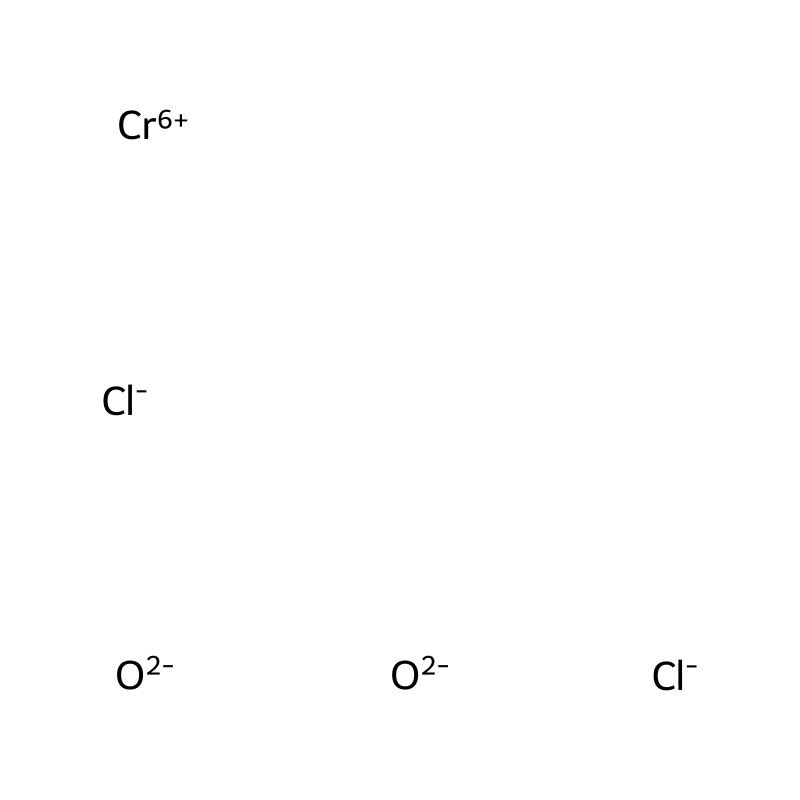

Chromyl chloride

Cl2CrO2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Cl2CrO2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Chromyl chloride (CrO2Cl2) is a highly reactive, deep red liquid Cr(VI) compound distinguished by its volatility and solubility in non-polar organic solvents. Unlike traditional solid chromium or manganese salts, it functions as a potent, non-aqueous oxidizing agent and a highly efficient liquid precursor for chemical vapor deposition (CVD) . Its primary industrial and advanced laboratory value lies in its ability to selectively oxidize benzylic methyl groups to aldehydes via the Étard reaction, and its superior transport properties as a bubbler-compatible precursor for synthesizing epitaxial chromium oxide (CrO2 and Cr2O3) thin films [1]. For procurement, its liquid state at room temperature and unique chemoselectivity make it an irreplaceable reagent in both specialized organic synthesis and advanced materials manufacturing.

Substituting chromyl chloride with standard solid oxidants like chromium trioxide (CrO3) or potassium permanganate (KMnO4) fundamentally alters reaction trajectories and process engineering[1]. In organic synthesis, aqueous or solid oxidants typically drive the oxidation of benzylic methyl groups all the way to carboxylic acids, whereas CrO2Cl2 selectively halts at the aldehyde stage by precipitating a stable intermediate complex [2]. In materials science, replacing liquid CrO2Cl2 with solid CrO3 in CVD workflows introduces severe precursor transport inconsistencies and induces detrimental thickness-dependent magnetic anisotropy in the resulting thin films, severely compromising spintronic device performance [3].

Epitaxial Film Quality and Magnetic Anisotropy in CVD

In the chemical vapor deposition of half-metallic CrO2 thin films, precursor selection directly dictates the magnetic properties of the deposited layer. Studies comparing liquid CrO2Cl2 to solid CrO3 precursors on TiO2 substrates demonstrate that films grown with solid CrO3 exhibit a strong, undesirable dependence of magnetic anisotropy on film thickness due to magnetoelastic strain [1]. Conversely, CrO2Cl2-grown films yield atomically smooth surfaces (achieving spin polarizations of 98.4%) and demonstrate very weak variation of anisotropy parameters regardless of film thickness, ensuring consistent magnetic performance [1].

| Evidence Dimension | Magnetic anisotropy variation and spin polarization |

| Target Compound Data | CrO2Cl2: Weak anisotropy variation, atomically smooth films, 98.4% spin polarization |

| Comparator Or Baseline | Solid CrO3: Strong thickness-dependent magnetoelastic anisotropy |

| Quantified Difference | CrO2Cl2 eliminates thickness-dependent strain effects while achieving near-perfect (98.4%) spin polarization. |

| Conditions | Hot-wall CVD on TiO2 (100) substrates at ~400 °C |

Liquid CrO2Cl2 provides reliable bubbler transport and superior structural uniformity, making it the mandatory precursor choice for reproducible spintronic and magnetic memory device fabrication.

Chemoselectivity in Benzylic Oxidation (Étard Reaction)

For the direct oxidation of methylarenes (e.g., toluene to benzaldehyde), CrO2Cl2 provides a unique mechanistic advantage over standard oxidants. While reagents like KMnO4 or Jones reagent (CrO3/H2SO4) forcefully oxidize benzylic methyl groups to carboxylic acids, CrO2Cl2 reacts in non-polar solvents (like CCl4 or CH2Cl2) to form an insoluble precipitate known as the Étard complex [1]. This physical precipitation effectively sequesters the intermediate, preventing further oxidation. Upon subsequent aqueous hydrolysis, the aldehyde is released in high purity, bypassing the carboxylic acid over-oxidation pathway entirely [2].

| Evidence Dimension | Benzylic oxidation product selectivity |

| Target Compound Data | CrO2Cl2: Yields aldehyde exclusively via insoluble complex precipitation |

| Comparator Or Baseline | KMnO4 / Aqueous CrO3: Yields carboxylic acid via uncontrolled over-oxidation |

| Quantified Difference | CrO2Cl2 arrests oxidation at the aldehyde stage (0% carboxylic acid formation prior to hydrolysis). |

| Conditions | Oxidation of toluene derivatives in non-polar solvents vs. aqueous acidic/basic conditions |

Procuring CrO2Cl2 enables the direct, one-step synthesis of high-value aromatic aldehydes from cheap methylarenes without the need for complex protection-deprotection schemes.

Non-Aqueous Processability and Homogeneous Reaction Capability

The physical state and solubility profile of CrO2Cl2 drastically differentiate it from conventional inorganic oxidants. As a covalent liquid, CrO2Cl2 is highly miscible with inert, non-polar solvents such as carbon tetrachloride, chloroform, and carbon disulfide . In contrast, standard Cr(VI) and Mn(VII) salts (like K2Cr2O7) are strictly insoluble in these media, necessitating either harsh aqueous conditions or the addition of expensive phase-transfer catalysts. This solubility allows CrO2Cl2 to perform homogeneous oxidations under mild, anhydrous conditions, which is critical for processing substrates with water-sensitive functional groups.

| Evidence Dimension | Solubility in non-polar halogenated solvents |

| Target Compound Data | CrO2Cl2: Fully miscible/soluble, enables homogeneous reaction |

| Comparator Or Baseline | K2Cr2O7 / KMnO4: Insoluble, requires aqueous biphasic systems or phase-transfer agents |

| Quantified Difference | CrO2Cl2 allows for 100% non-aqueous, single-phase oxidation workflows in halogenated solvents. |

| Conditions | Standard ambient temperature organic synthesis workflows |

The ability to conduct powerful oxidations in completely dry, non-polar environments prevents the degradation of hydrolytically unstable molecules during complex syntheses.

Spintronic Device Fabrication (CVD)

CrO2Cl2 is the essential liquid bubbler precursor for the chemical vapor deposition of highly spin-polarized, atomically smooth CrO2 thin films. It is the procurement choice for materials scientists who must avoid the magnetoelastic anisotropy and transport inconsistencies associated with solid chromium precursors like CrO3 [1].

Direct Synthesis of Aromatic Aldehydes (Étard Reaction)

It is the mandatory reagent for the Étard reaction, enabling the selective, one-step conversion of methylarenes to benzaldehydes in pharmaceutical and fragrance intermediate manufacturing. It is chosen specifically because its intermediate complex precipitation prevents the carboxylic acid over-oxidation seen with KMnO4 [2].

Anhydrous Oxidative Cleavage and Chlorination

CrO2Cl2 is utilized in specialized organic workflows requiring a strong oxidant in strictly non-aqueous, non-polar environments (e.g., CCl4 or CH2Cl2). It is selected to protect water-sensitive functional groups that would otherwise rapidly degrade under standard aqueous Jones or permanganate oxidation conditions .

Physical Description

Boiling Point

Vapor Density

Density

Melting Point

UNII

Vapor Pressure

Wikipedia

Chromyl chloride

Use Classification

Methods of Manufacturing

By heating sodium dichromate and sodium chloride with sulfuric acid.

Chromyl chloride is formed by the action of hydrochloric acid on hexavalent chromium oxide or by warming dichromate with alkali metal chlorides in concn sulfuric acid.

General Manufacturing Information

Wet ashing techniques for chromium analysis involving evaporation to dryness may result in chromyl chloride formation.

Storage Conditions

Fireproof. Separated from combustible and reducing substances, food and feedstuffs. Dry. Keep in the dark. Keep in a well-ventilated room.

Store in a cool, dry, dark, well-ventilated location. Separate from water, ammonia, organic matter.

Store separately in a corrosion-resistant location. ... A regulated, marked area should be established where this chemicals is handled, used, or stored in compliance with OSHA Standard 1910.1045. Chromium chloride must be stored to avoid contact with water since violent reactions occur, releasing poisonous materials including chromic acid, hydrogen chloride, chromic chloride, and chlorine. Store in tightly closed containers in a cool, well-ventilated area away from flammable and combustible materials, ammonia, alcohol and turpentine, and other incompatible materials ...

Protect from light and moisture.

Stability Shelf Life

Fumes in moist air. ... Its solution in /carbon tetrachloride/ is fairly stable. Liquid /chromyl chloride/ is stable indefinitely in glass, aluminum, stainless steel containers if protected from light and moisture.